Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole structure
936902-12-4 structure
Product Name:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Numéro CAS:936902-12-4
Le MF:C13H16BNO3
Mégawatts:245.082043647766
MDL:MFCD13181968
CID:839816
PubChem ID:53216817
Update Time:2025-11-02

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Propriétés chimiques et physiques

Nom et identifiant

    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
    • BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER
    • BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER
    • CHLWHHUKKHNQTH-UHFFFAOYSA-N
    • ZXBA000730
    • BCP18917
    • FCH2810322
    • CM10528
    • OR61115
    • AS06375
    • AB66696
    • Benzoxazole-5-boronic acid pinacol ester
    • BC000673
    • SY059476
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)
    • 1,3-Benzoxazole-5-boronic acid pinacol ester
    • MDL: MFCD13181968
    • Piscine à noyau: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3
    • La clé Inchi: CHLWHHUKKHNQTH-UHFFFAOYSA-N
    • Sourire: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1

Propriétés calculées

  • Qualité précise: 245.12200
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 1
  • Complexité: 318
  • Surface topologique des pôles: 44.5

Propriétés expérimentales

  • Dense: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 88-93 °C
  • Le PSA: 44.49000
  • Le LogP: 2.12700

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Informations de sécurité

  • Symbolisme: GHS07
  • Mot signal:Warning
  • Description des dangers: H302 + H312 + H332
  • Déclaration d'avertissement: P280
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 20/21/22
  • Identification des marchandises dangereuses: Xn
  • Conditions de stockage:2-8°C

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM134707-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
1g
$118 2021-08-05
Chemenu
CM134707-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
5g
$353 2021-08-05
Chemenu
CM134707-10g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
10g
$617 2021-08-05
Chemenu
CM134707-25g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
25g
$1225 2021-08-05
Ambeed
A285632-100mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97%
100mg
$17.0 2025-04-15
Ambeed
A285632-250mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97%
250mg
$21.0 2025-04-15
Ambeed
A285632-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97%
1g
$55.0 2025-04-15
Ambeed
A285632-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97%
5g
$264.0 2025-04-15
Ambeed
A285632-10g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97%
10g
$449.0 2025-04-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230231-100mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97%
100mg
¥65.0 2024-04-17

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 85 °C
Référence
Preparation of condensed derivatives of imidazole useful as pharmaceuticals
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  15 h, 100 °C
Référence
Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, 100 °C
Référence
Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethylamine ,  Potassium iodide ,  N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C
1.2 Reagents: Methanol ;  1 h, 20 °C
1.3 Solvents: Diethyl ether ;  4 h, 20 °C
Référence
Method for preparing aminoarylborane compounds or derivatives thereof
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triethylamine ,  N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate ,  Potassium iodide ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ;  1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Référence
Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent
Guerrand, Helene D. S.; Marciasini, Ludovic D.; Jousseaume, Melissa; Vaultier, Michel; Pucheault, Mathieu, Chemistry - A European Journal, 2014, 20(19), 5573-5579

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
Référence
Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 100 °C; cooled
1.2 Reagents: Water
Référence
Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
Référence
Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  4 h, 100 °C
Référence
Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 100 °C
Référence
Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative
, China, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 100 °C
Référence
Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers
Sun, Qi-Zheng; Lin, Gui-Feng; Li, Lin-Li; Jin, Xi-Ting; Huang, Lu-Yi; et al, Journal of Medicinal Chemistry, 2017, 60(14), 6337-6352

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, reflux
Référence
OLEDs from organic compounds with triazine and heterocycle moieties in layer between electrodes
, Germany, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  20 h, 100 °C
Référence
Organometallic compound and organic light-emitting device including the same
, European Patent Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  18 h, 80 °C
Référence
Preparation of aminopyrazine compounds as adenosine receptor antagonists for treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  18 h, 80 °C
Référence
Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ;  22 h, 80 °C
Référence
Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis Therapy
Siebenbuerger, Lorenz; Hernandez-Olmos, Victor; Abdelsamie, Ahmed S.; Frotscher, Martin ; van Koppen, Chris J. ; et al, Journal of Medicinal Chemistry, 2018, 61(23), 10724-10738

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  22 h, 80 °C
Référence
Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, rt → reflux
Référence
Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation
, China, , ,

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Numéro de commande:A859680
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:19
Prix ($):278.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
A859680
Pureté:99%
Quantité:5g
Prix ($):278.0
Courriel